molecular formula C20H22N2O2S2 B2429010 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-72-2

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2429010
CAS No.: 863511-72-2
M. Wt: 386.53
InChI Key: IRXMKXOOTGTPEX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This synthetic small molecule features a hybrid structure combining a 2,4,6-trimethylbenzenesulfonamide group with a 2-phenylthiazole moiety, both of which are known pharmacophores in bioactive compounds. The presence of the thiazole ring, a versatile heterocycle found in various treatment drugs, is a key structural feature that contributes to its potential research value . Compounds with structural similarities to this compound, specifically those incorporating the 2,4,6-trimethylbenzenesulfonyl group, have demonstrated promising in vitro antimicrobial activity in recent studies . Furthermore, related molecular scaffolds that combine sulfonamide and thiazole components have shown potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with some derivatives exhibiting low minimum inhibitory concentrations (MIC) . This suggests potential research applications for this compound in exploring new antibacterial strategies and combating antibiotic resistance. Researchers are investigating such hybrid molecules for their potential mechanisms of action, which may include the inhibition of bacterial enzymes like dihydropteroate synthetase (a known target of sulfonamide drugs) or disruption of cell membrane integrity . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-11-15(2)19(16(3)12-14)26(23,24)21-10-9-18-13-25-20(22-18)17-7-5-4-6-8-17/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMKXOOTGTPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to thiazole and sulfonamide groups. The compound has shown promising results against various bacterial strains.

Case Studies:

  • Emergent Antibacterial Activity :
    • A study investigated the antimicrobial activity of a series of N-(thiazol-2-yl) derivatives, including compounds similar to 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide. These compounds exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, derivatives with specific substitutions demonstrated low minimum inhibitory concentrations (MICs), indicating strong efficacy against pathogens such as Staphylococcus aureus and Acinetobacter xylosoxidans .
  • Structural Activity Relationship (SAR) :
    • Research into the structure-activity relationship of thiazole derivatives revealed that modifications in the thiazole ring and sulfonamide group significantly influenced antibacterial potency. For instance, compounds with electron-withdrawing groups showed enhanced activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 0.98 to 3.9 µg/mL .
  • Comparative Efficacy :
    • In comparative studies with established antibiotics like chloramphenicol and ampicillin, some thiazole derivatives exhibited lower MICs than these reference drugs, suggesting their potential as effective alternatives in treating bacterial infections .

Therapeutic Potential

Beyond antibacterial applications, the compound's structural features suggest potential uses in other therapeutic areas:

Anticancer Activity

Some studies have suggested that thiazole-containing compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. For example, related compounds have been shown to activate phospholipase C pathways leading to programmed cell death in various cancer cell lines .

Summary of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria.Low MIC values against S. aureus (3.9 μg/mL) and others; structural modifications enhance efficacy.
Anticancer PotentialInduces apoptosis in cancer cells through specific biochemical pathways.Activation of phospholipase C linked to apoptosis; potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple methyl groups and sulfonamide moiety enhance its stability and reactivity compared to other thiazole derivatives .

Biological Activity

2,4,6-Trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds with thiazole moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. The presence of the thiazole ring enhances the compound's interaction with biological targets.
  • Phospholipase C Activation : Studies have shown that related sulfonamides can activate phospholipase C (PLC), leading to increased intracellular calcium levels and enhanced vascular smooth muscle reactivity .

Antimicrobial Properties

Thiazole-containing compounds have demonstrated significant antimicrobial activity. The table below summarizes the minimum inhibitory concentration (MIC) values for various bacterial and fungal strains tested against thiazole derivatives:

Compound NameBacterial Strains TestedFungal Strains TestedMIC (µg/mL)
This compoundStaphylococcus aureus, E. coliCandida albicans, Aspergillus niger6.25 - 12.5
Other Thiazole DerivativesKlebsiella pneumoniae, Pseudomonas aeruginosaTrichophyton mentagrophytes12.5 - 25

Case Studies

  • Vascular Reactivity Studies : In a study involving isolated rat tail arteries, treatment with related sulfonamides significantly increased vascular reactivity in arteries pre-treated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in septic shock management by enhancing calcium influx and muscle contraction .
  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against various strains. Compounds with specific substitutions showed enhanced efficacy against both bacterial and fungal pathogens, indicating that structural modifications can optimize their biological activity .

Q & A

Q. What synthetic methodologies are recommended for 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the benzenesulfonyl chloride intermediate and coupling with the thiazole-ethylamine moiety. Key steps include:
  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
  • Sulfonamide coupling : Reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine in anhydrous dichloromethane, using triethylamine as a base at 0–5°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility vs. dichloromethane for reactivity) and temperature control during exothermic steps improves yield (typically 60–75%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and benzene rings) and methyl groups (δ 2.1–2.6 ppm) .
  • IR spectroscopy : Confirm sulfonamide (SO₂ asymmetric stretch at ~1350 cm⁻¹) and C-N bonds (1250 cm⁻¹) .
  • Purity assessment :
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm .
  • TLC : Rf ~0.4–0.6 in ethyl acetate/hexane (3:7) .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) using fluorometric assays .
  • Calcium flux assays : Measure intracellular Ca²⁺ changes in vascular smooth muscle cells using Fura-2 AM dye, as seen in structurally related sulfonamides .

Advanced Research Questions

Q. How can contradictory findings in biological activity across models be resolved?

  • Methodological Answer :
  • Assay validation : Replicate studies in parallel using isogenic cell lines or primary cells to rule out model-specific artifacts .
  • Purity verification : Re-analyze compound batches via HPLC and mass spectrometry to exclude impurities (e.g., residual solvents) influencing activity .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity (e.g., phospholipase C interaction) .

Q. What computational strategies are recommended to model target interactions?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with crystal structures of putative targets (e.g., PLC-γ1) and the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine models .

Q. What methodologies are optimal for SAR studies on derivatives?

  • Methodological Answer :
  • Core modifications :
  • Sulfonamide substituents : Introduce electron-withdrawing groups (e.g., -CF₃) via nucleophilic substitution to enhance target affinity .
  • Thiazole ring variation : Replace phenyl with pyridyl groups using Suzuki coupling (Pd(PPh₃)₄ catalyst, 80°C) to alter solubility .
  • High-throughput screening : Use parallel synthesis (96-well plates) and robotic liquid handling to generate 50–100 derivatives for IC50 profiling .

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